N-(4-fluorophenyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide
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Overview
Description
N-(4-fluorophenyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, an indoline moiety, and a furan-2-sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indoline Moiety: The indoline structure can be synthesized through the reduction of indole derivatives.
Introduction of the Fluorophenyl Group: This step involves the substitution reaction where a fluorine atom is introduced to the phenyl ring.
Formation of the Furan-2-sulfonamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are used under various conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, alkylated products.
Scientific Research Applications
N-(4-fluorophenyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptors: It may interact with cellular receptors, modulating signal transduction pathways.
Pathways: The compound can influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide
- N-(4-bromophenyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide
- N-(4-methylphenyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide
Uniqueness
N-(4-fluorophenyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its analogs.
Properties
IUPAC Name |
5-(2,3-dihydroindole-1-carbonyl)-N-(4-fluorophenyl)furan-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O4S/c20-14-5-7-15(8-6-14)21-27(24,25)18-10-9-17(26-18)19(23)22-12-11-13-3-1-2-4-16(13)22/h1-10,21H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNMGOQMWGFAHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(O3)S(=O)(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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